Dbp73D protein, Drosophila
CAS No.: 147757-74-2
Cat. No.: VC0235068
Molecular Formula: C4H2F8O
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 147757-74-2 |
---|---|
Molecular Formula | C4H2F8O |
Molecular Weight | 0 |
Introduction
Structural Characteristics and Classification
Dbp73D (Dead box protein 73D) is a member of the D-E-A-D family of putative ATP-dependent RNA helicases, named for the conserved amino acid sequence Asp-Glu-Ala-Asp in the protein. The protein consists of 687 amino acids and contains all the highly conserved helicase motifs characteristic of this family . Despite these conserved regions, Dbp73D is considered the farthest-diverged member of the D-E-A-D box family identified to date . The protein is encoded by the Dbp73D gene located in the 73D region of the Drosophila melanogaster chromosome, hence its name.
The D-E-A-D box proteins represent a subfamily of the DEAD/DEAH box helicase domain superfamily, which is characterized by the ability to unwind RNA secondary structures using ATP hydrolysis . This activity is crucial for various cellular processes involving RNA, including transcription, splicing, translation, and ribosome biogenesis.
Expression Patterns and Localization
Dbp73D exhibits a distinctive expression pattern with particular prominence in reproductive tissues. The protein is predominantly expressed in the ovary and germ line tissue of Drosophila melanogaster, similar to another D-E-A-D family member, vasa protein . This expression pattern suggests a specialized role in germ cell development and function.
While Dbp73D is expressed at relatively low levels in somatic tissues, its expression is significantly upregulated in the female germ line, indicating its importance in ovarian development and function . This tissue-specific expression pattern aligns with findings for other RNA processing factors that play critical roles in reproductive biology.
Transcriptomic Analysis
Transcriptomic analyses have confirmed that Dbp73D, along with other desiccation-responsive genes, is enriched for high expression in the ovary . This observation further supports its specialized role in reproductive tissues and suggests potential connections between reproductive development and stress response mechanisms.
Molecular Function and Biochemical Properties
As an ATP-dependent RNA helicase, Dbp73D possesses the ability to unwind RNA secondary structures by harnessing energy from ATP hydrolysis. This activity is essential for modifying RNA-RNA and RNA-protein interactions, thereby regulating various aspects of RNA metabolism.
Functional Domains
Dbp73D contains the DEAD/DEAH box helicase domain, which is critical for its RNA unwinding activity . This domain includes several conserved motifs that coordinate ATP binding and hydrolysis, as well as RNA binding and unwinding:
Domain/Motif | Function | Conservation |
---|---|---|
DEAD/DEAH box | ATP binding and hydrolysis | Highly conserved |
Helicase domain | RNA binding and unwinding | Conserved across DEAD box proteins |
C-terminal region | Protein-specific functions | Most divergent region |
The protein's unique structural features, particularly in the less conserved regions, likely contribute to its specialized functions compared to other D-E-A-D box family members.
Biological Roles and Cellular Functions
Dbp73D plays multiple roles in cellular processes, particularly those related to RNA metabolism and reproductive development.
Role in Ribosome Biogenesis
Recent studies indicate that Dbp73D is functionally involved in ribosome biogenesis, particularly in the maturation of the 60S ribosomal subunit . The protein has been shown to participate in the processing of ribosomal RNA (rRNA), specifically in the U8-dependent 28S rRNA 3′ end maturation process in Drosophila melanogaster . This function highlights its importance in the complex pathway of ribosome assembly and maturation.
Involvement in RNA Processing
As an RNA helicase, Dbp73D likely participates in various aspects of RNA processing. Its interaction network suggests connections with other proteins involved in RNA metabolism, including nucleolar protein 6 (Mat89Ba), ribosome biogenesis protein BOP1 homolog (CG5033), and other RNA processing factors . These interactions indicate a role in coordinating complex RNA processing pathways.
Germline Development
The prominent expression of Dbp73D in ovarian tissue suggests a specialized role in female germline development. This function is reminiscent of the vasa protein, another D-E-A-D family member that is required in the female germ line for fertility and embryonic development . The specific contribution of Dbp73D to germ cell development remains an active area of investigation.
Role in Stress Response Mechanisms
Recent research has revealed an unexpected role for Dbp73D in stress response mechanisms, particularly in desiccation tolerance.
Desiccation Stress Response
Protein Interactions and Functional Networks
Protein interaction studies have identified several binding partners for Dbp73D, providing insights into its functional networks within the cell.
Interaction Partners
According to the STRING database, Dbp73D interacts with several proteins involved in RNA processing and ribosome biogenesis :
Protein | Function | Interaction Score |
---|---|---|
CG5033 | Ribosome biogenesis protein BOP1 homolog | 0.958 |
nop5 | snoRNA binding, rRNA processing | 0.923 |
CG3335 | Helicase activity, mRNA splicing | 0.917 |
CG12499 | Maturation of rRNA | 0.887 |
Hlc | RNA helicase activity | 0.844 |
pit | Probable RNA-dependent helicase | 0.841 |
CG13026 | Uncharacterized protein | 0.839 |
CG6833 | Nucleic acid binding, rRNA processing | 0.827 |
ppan | Protein Peter pan, required for larval growth | 0.825 |
These interactions provide strong evidence for Dbp73D's involvement in RNA processing and ribosome biogenesis pathways.
Experimental Approaches and Research Methodologies
Research on Dbp73D has employed various experimental approaches to elucidate its functions and properties.
Gene Expression Analysis
Studies have used transcriptomic approaches, including RNA sequencing, to analyze Dbp73D expression patterns across different tissues and under various conditions . These analyses have revealed its enrichment in reproductive tissues and its regulation during stress responses.
Functional Validation
Protein Production and Characterization
Recombinant Dbp73D protein has been produced using various expression systems, including baculovirus, E. coli, and yeast . These recombinant proteins facilitate biochemical studies of the protein's enzymatic activities and interactions.
Evolutionary Significance
Dbp73D represents an interesting case study in protein evolution. Despite containing all the highly conserved helicase motifs characteristic of D-E-A-D box proteins, it is the most divergent member of this family identified to date . This combination of conservation and divergence suggests a specialized function that has evolved from a core RNA helicase activity.
The conservation of Dbp73D's roles across different organisms, from plants to insects, indicates the fundamental importance of RNA metabolism regulation in eukaryotic cells. The protein's involvement in stress response mechanisms across diverse species suggests an ancient connection between RNA processing and adaptation to environmental challenges.
Future Research Directions
Several questions remain unanswered regarding Dbp73D function and regulation:
Molecular Mechanisms
Further research is needed to elucidate the precise molecular mechanisms by which Dbp73D contributes to ribosome biogenesis, RNA processing, and stress response. Structural studies could provide insights into how its unique features contribute to its specialized functions.
Regulatory Networks
The integration of Dbp73D into broader regulatory networks, particularly those connecting RNA metabolism, germline development, and stress response, remains to be fully characterized. Systems biology approaches could help map these complex interactions.
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